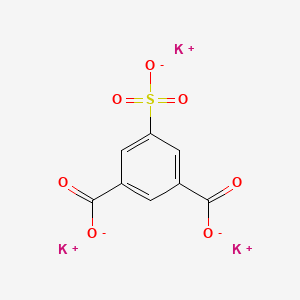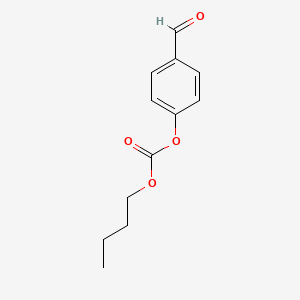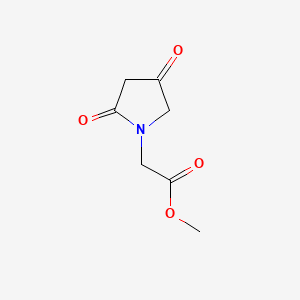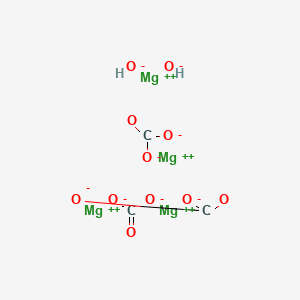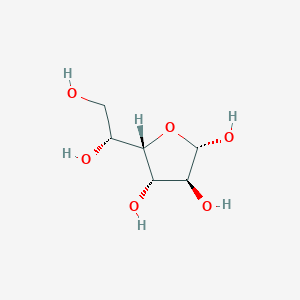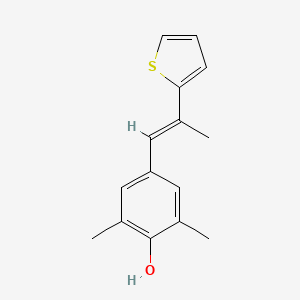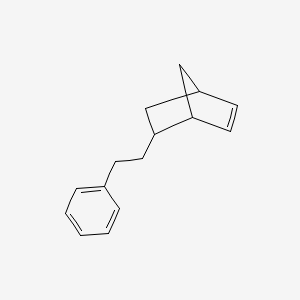
Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(221)hept-2-ene, 5-(2-phenylethyl)- is a bicyclic compound with a unique structure that includes a bicycloheptene core and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The phenylethyl group can be introduced through subsequent functionalization reactions, such as Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction efficiency. The purification process typically involves distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated bicyclic compound.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and advanced materials due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into active sites of enzymes, potentially inhibiting their activity. The phenylethyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Lacks the phenylethyl substituent, making it less hydrophobic and potentially less active in biological systems.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, which can undergo different chemical reactions compared to the phenylethyl group.
Ethyl bicyclo(2.2.1)hept-2-ene-5-carboxylate: Contains an ester group, which can be hydrolyzed to form carboxylic acids.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 5-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which enhances its hydrophobicity and potential interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and materials science.
Properties
CAS No. |
717099-35-9 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5-(2-phenylethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C15H18/c1-2-4-12(5-3-1)6-8-14-10-13-7-9-15(14)11-13/h1-5,7,9,13-15H,6,8,10-11H2 |
InChI Key |
BEHBBKCBARHMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






